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Compound of Interest

Benzyl 4-hydroxypiperidine-1-
Compound Name:
carboxylate

Cat. No. B1273280

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Benzyl 4-hydroxypiperidine-1-
carboxylate and its analogues, N-Boc-4-hydroxypiperidine-1-carboxylate and Ethyl 4-
hydroxypiperidine-1-carboxylate. The information presented is intended to assist in the
identification, characterization, and quality control of these valuable synthetic intermediates.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for Benzyl 4-hydroxypiperidine-1-
carboxylate and its analogues. This data is essential for the structural elucidation and

differentiation of these compounds.
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Molecular Mass
Compoun Molecular . 1H NMR 3C NMR
Weight ( IR (cm™?) Spec
d Formula (0, ppm) (6, ppm)
g/mol) (m/z)
7.40-7.29
(m, 5H),
5.14 (s,
2H), 3.85- 3400-3300
155.1,
3.75 (m, (O-H),
136.9,
Benzyl 4- 1H), 3.69- 1985 2940-2860 236
hydroxypi 235.28[1 3.59 (m, R C-H), M+H)*,
y_ ) ypPip Ci13H17NOs g ( 127.9, ( ) ( )
eridine-1- [2] 2H), 3.19- 1978 1680 218, 192,
carboxylate 3.09 (m, o (C=0), 174, 91[2]
67.8, 67.2,
2H), 1.88- 1420,
43.8, 34.2
1.78 (m, 1240, 1100
2H), 1.55-
1.45 (m,
2H)
3.80-3.70
(m, 1H),
3.65-3.55 3400-3300
(m, 2H), (O-H),
3.05-2.95 154.9, 2970-2860 202
N-Boc-4-
_ (m, 2H), 79.2,67.5, (C-H), (M+H)*,
hydroxypip  CioH1aNOs  201.26[3]
o 1.85-1.75 43.5, 34.5, 1670 146, 102,
eridine
(m, 2H), 28.4 (C=0), 57[3][4]
1.50-1.40 1420,
(m, 2H), 1250, 1160
1.45 (s,
9H)
Ethyl 4- CsH1sNOs  173.21[5] 4.12 (q, 155.6, 3400-3300 174
hydroxypip J=7.1 Hz, 67.7, 60.8, (O-H), (M+H)*,
eridine-1- 2H), 3.80- 43.6,34.4, 2970-2860 156, 128,
carboxylate 3.70 (m, 14.7 (C-H), 100
1H), 3.65- 1685
3.55 (m, (C=0),
2H), 3.10-
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3.00 (m, 1420,

2H), 1.85- 1240, 1090

1.75 (m,

2H), 1.50-

1.40 (m,

2H), 1.24

(t,J=7.1

Hz, 3H)

3.68 (s,

3H), 3.82-

3.72 (m, 3400-3300

1H), 3.68- (O-H),
Methyl 4- 3.58 (m, 1561 2950-2850 160
hydroxypip 2H), 3.12- (C-H), (M+H)*,
eridine-1- C7HaNOs 15918 3.02 (m, 07.6,521, 1690 142, 128,
carboxylate 2H), 1.86- 43.5,34.3 (C=0), 100

1.76 (m, 1440,

2H), 1.52- 1230, 1100

1.42 (m,

2H)

Note: NMR data is typically recorded in CDCIs and chemical shifts (d) are reported in parts per
million (ppm) relative to tetramethylsilane (TMS). IR data reports characteristic absorption
bands in wavenumbers (cm~1). Mass spectrometry data indicates the mass-to-charge ratio
(m/z) of the molecular ion and major fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.
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'H NMR Acquisition: The spectrum is acquired at room temperature with a 90° pulse width, a
spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1
second. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

13C NMR Acquisition: The spectrum is acquired with proton decoupling using a 30° pulse
width, a spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay
of 2 seconds. Typically, 1024 scans are accumulated.

Data Processing: The raw data (Free Induction Decay - FID) is processed with an
exponential window function (line broadening of 0.3 Hz for *H and 1 Hz for *3C) and Fourier
transformed. The resulting spectra are phase and baseline corrected. Chemical shifts are
referenced to the TMS signal at 0.00 ppm for *H and the solvent signal (CDCIs) at 77.16 ppm
for 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on an FT-IR spectrometer equipped with an attenuated total
reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the
ATR crystal.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm~1 by co-adding 32
scans at a resolution of 4 cm~*. A background spectrum of the clean, empty ATR crystal is
recorded prior to the sample measurement and automatically subtracted from the sample
spectrum.

Data Processing: The resulting spectrum is presented in terms of transmittance or
absorbance.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI)

source.

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted
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to approximately 10 pg/mL with the same solvent.

+ Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at
a flow rate of 5-10 uL/min. The mass spectrum is acquired in positive ion mode over a mass
range of m/z 50-500.

+ Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
([M+H]*) and major fragment ions.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of the target
compounds.

Spectroscopic Analysis Workflow

3 NMR Spectroscopy
(*H and 3C)

Sample Preparation ET-IR SDECrosco Data Processing Structural Elucidation
(Dissolution/Neat) p Py (Fourier Transform, Baseline Correction) & Purity Assessment

Mass Spectrometry

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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